molecular formula C9H9F3N2 B12946219 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine

3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B12946219
M. Wt: 202.18 g/mol
InChI Key: PQLKHEZCCNGVJJ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine ( 1260779-70-1) is a high-purity chemical compound with a molecular formula of C9H9F3N2 and a molecular weight of 202.18 g/mol . This compound serves as a valuable azetidine-containing scaffold and synthetic intermediate in medicinal chemistry and drug discovery research. The structural motif of the azetidine ring linked to a trifluoromethylpyridine is recognized as a key pharmacophore in the development of bioactive molecules. For instance, research published in ACS Medicinal Chemistry Letters highlights that 3-(azetidin-3-yl) analogues are investigated as potent positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2), a promising target for central nervous system (CNS) disorders such as epilepsy and schizophrenia . Furthermore, azetidinyl compounds have been identified in the structure-based design of inhibitors for enzymes like ketohexokinase (KHK), which is relevant to metabolic disorders . This product is intended for research purposes as a building block to synthesize and optimize novel compounds for pharmaceutical development. It is supplied with a minimum purity of 97% . Handling Note: This product is for Research Use Only (RUO) and is strictly intended for laboratory research and development applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All materials must be handled by qualified and technically trained professionals.

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-1-6(2-14-5-8)7-3-13-4-7/h1-2,5,7,13H,3-4H2

InChI Key

PQLKHEZCCNGVJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CN=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a suitable precursor containing a pyridine ring and an azetidine moiety. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

Research indicates that 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine exhibits significant biological activity. Key findings include:

  • G Protein-Coupled Receptor Modulation : The compound has been studied as a positive allosteric modulator for metabotropic glutamate receptors, which play critical roles in neurological processes. Its unique structure contributes to its potency and selectivity in biological systems.
  • Pharmacological Potential : The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioavailability, making such compounds attractive candidates for drug development.

Case Studies

  • Receptor Interaction Studies : Interaction studies have focused on the binding affinity and efficacy of this compound at various receptors. Techniques such as radiolabeled binding assays and functional assays are commonly employed to elucidate these interactions.
  • Comparative Analysis with Similar Compounds : The compound's pharmacological properties were compared with structurally similar compounds like 3-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine and 2-Amino-5-(trifluoromethyl)pyridine, revealing distinct differences in receptor interactions and activity profiles.

Comparative Table of Similar Compounds

Compound NameStructure HighlightsUnique Features
3-(Piperidin-1-yl)-5-(trifluoromethyl)pyridinePiperidine instead of azetidineDifferent pharmacokinetic properties
2-Amino-5-(trifluoromethyl)pyridineAmino group at position 2Potentially different receptor interactions
4-(Trifluoromethyl)anilineAniline structure with trifluoromethyl groupDifferent reactivity patterns due to aniline

Applications in Drug Development

The unique combination of an azetidine ring and trifluoromethyl substitution in this compound provides distinct advantages for drug development:

  • Enhanced Selectivity : The structural features allow for improved selectivity towards specific receptors, which is crucial in minimizing side effects in therapeutic applications.
  • Potential Therapeutic Roles : Given its modulation of G protein-coupled receptors, this compound holds promise for treating neurological disorders by enhancing synaptic transmission or neuroprotection.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Chlorinated Analogs
  • 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1781241-45-9) Molecular Weight: 236.62 g/mol . Applications: Used in pharmaceutical intermediate synthesis .
  • 3-Chloro-2-[1-(4-chlorobenzoyl)azetidin-3-yl]-5-(trifluoromethyl)pyridine

    • Structure : Features a 4-chlorobenzoyl group on the azetidine ring.
    • Impact : The bulky benzoyl group may reduce membrane permeability but improve target selectivity in kinase inhibitors .
Brominated Derivatives
  • 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS 108274-33-5)
    • Molecular Weight : 240.02 g/mol.
    • Boiling Point : 218.4±35.0°C (predicted).
    • Key Difference : The bromomethyl (-CH₂Br) group at position 5 provides a reactive site for further functionalization, making it valuable in cross-coupling reactions .
Amino-Functionalized Derivatives
  • 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS 368-48-9) Similarity Score: 0.70 (compared to the parent compound). Key Difference: The aminomethyl (-CH₂NH₂) group enhances water solubility and enables conjugation with biomolecules .

Boronate Ester Derivatives

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) Molecular Formula: C₁₂H₁₅BF₃NO₂. Molecular Weight: 273.06 g/mol. Key Difference: The boronate ester group enables Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures for drug discovery .

Complex Heterocyclic Derivatives

  • 3-(4-Chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 303151-99-7)
    • Molecular Formula : C₁₉H₈Cl₂F₆N₄.
    • Key Difference : The fused pyrazolopyridine system increases planar rigidity, enhancing interactions with aromatic residues in enzyme binding pockets .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling/Melting Point (°C) Key Substituents Applications References
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine Not reported Not reported Azetidine, -CF₃ Pharmaceutical intermediates
2-Chloro-5-(trifluoromethyl)pyridine 197.56 BP: 152, MP: 28–31 -Cl, -CF₃ Agrochemical synthesis
5-(Bromomethyl)-2-(trifluoromethyl)pyridine 240.02 BP: 218.4±35.0 -CH₂Br, -CF₃ Cross-coupling reactions
Pyridalyl (pesticide) 511.14 Not reported Dichlorophenyl, -CF₃ Insecticide

Biological Activity

3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and an azetidine moiety. These characteristics influence its biological activity, particularly as a modulator of G protein-coupled receptors (GPCRs). This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Pyridine ring : A six-membered aromatic ring that enhances stability and reactivity.
  • Trifluoromethyl group : Located at the 5-position, this group is known to enhance metabolic stability and bioavailability.
  • Azetidine moiety : Attached at the 3-position, it contributes to the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. The trifluoromethyl group facilitates distinctive reactivity patterns that are crucial for developing derivatives with tailored properties for pharmaceutical applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a positive allosteric modulator for metabotropic glutamate receptors (mGluRs). These receptors are involved in numerous neurological processes, making this compound a potential candidate for treating various neurological disorders.

The compound's unique structural features allow it to interact selectively with different receptor subtypes. Its role as a modulator involves enhancing receptor activity without directly activating them, which can lead to more refined therapeutic effects compared to traditional agonists .

Case Studies

  • G Protein-Coupled Receptor Modulation :
    • A study demonstrated that this compound significantly increases the efficacy of mGluR2 receptor activation in vitro. The compound showed a binding affinity (IC50) of approximately 130 nM, indicating its potential as a therapeutic agent in neurological conditions .
  • Metabolic Stability :
    • In vivo studies revealed that the incorporation of the trifluoromethyl group enhances the metabolic stability of the compound. It exhibited a half-life of over 12 hours in plasma, suggesting favorable pharmacokinetic properties for drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
3-(Piperidin-1-yl)-5-(trifluoromethyl)pyridinePiperidine instead of azetidineDifferent pharmacokinetic properties
2-Amino-5-(trifluoromethyl)pyridineAmino group at position 2Potentially different receptor interactions
4-(Trifluoromethyl)anilineAniline structure with trifluoromethyl groupDifferent reactivity patterns due to aniline

This table highlights how variations in the nitrogen-containing rings and substituents can significantly influence chemical behavior and biological activity.

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